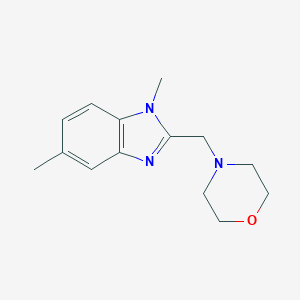![molecular formula C16H26N2O3 B247033 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound is also known as BW373U86 and is a selective agonist of the κ-opioid receptor.
Mécanisme D'action
The mechanism of action of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is through its selective agonist activity on the κ-opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the κ-opioid receptor by 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has several biochemical and physiological effects. It has been shown to reduce pain in animal models and has been studied for its potential as a treatment for chronic pain. It has also been shown to have antidepressant and anxiolytic effects, suggesting that it may be useful in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide in lab experiments is its selective agonist activity on the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its potential for off-target effects. Studies have shown that it may also have activity at other receptors, which could complicate the interpretation of results.
Orientations Futures
Future research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide could focus on several areas. One area of interest is its potential as a treatment for addiction. Studies have shown that activation of the κ-opioid receptor by this compound can reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for mood disorders. Studies have shown that it has antidepressant and anxiolytic effects, which could make it a useful treatment for these conditions. Finally, future research could focus on the development of more selective κ-opioid receptor agonists that have fewer off-target effects.
Méthodes De Synthèse
The synthesis of 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a complex process that involves several steps. The first step is the reaction between 2,4-dimethoxybenzaldehyde and methylamine to form the intermediate 2,4-dimethoxyphenyl methyl imine. This intermediate is then reacted with butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with N-(tert-butoxycarbonyl)-3-chloropropanamide to form 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide.
Applications De Recherche Scientifique
Research on 3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide has focused on its potential as a therapeutic agent for a variety of conditions. Studies have shown that this compound has analgesic properties and can be used to treat pain. It has also been studied for its potential as a treatment for depression, anxiety, and addiction.
Propriétés
Nom du produit |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-18(2)11-9-16(19)17-14-8-7-13(20-3)12-15(14)21-4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
Clé InChI |
IHBVGDQTDXOJDM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
SMILES canonique |
CCCCN(C)CCC(=O)NC1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)

![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)


